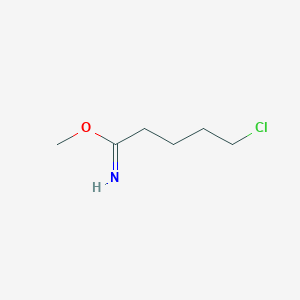

Methyl 5-chloropentanimidate

Description

Methyl 5-chloropentanimidate is an organochlorine compound featuring a methyl ester group and a chlorinated pentanimidate backbone. Chlorinated esters, such as those in and , are often used in synthetic chemistry for their reactivity and stability, particularly in polymer and pharmaceutical applications. The chlorine substituent likely enhances electrophilicity and influences solubility compared to non-halogenated analogs .

Properties

Molecular Formula |

C6H12ClNO |

|---|---|

Molecular Weight |

149.62 g/mol |

IUPAC Name |

methyl 5-chloropentanimidate |

InChI |

InChI=1S/C6H12ClNO/c1-9-6(8)4-2-3-5-7/h8H,2-5H2,1H3 |

InChI Key |

CQOIKXAXXKRZRD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)CCCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloropentanimidate can be synthesized through several methods. One common approach involves the reaction of 5-chloropentanoic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloropentanimidate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The imidate group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the imidate group. For example, hydrochloric acid or sodium hydroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted pentanoates, depending on the nucleophile used.

Hydrolysis: The major product is 5-chloropentanoic acid.

Reduction: Products include 5-chloropentanamine or 5-chloropentanol.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-chloropentanimidate has potential applications in the development of pharmaceuticals, particularly as an intermediate in the synthesis of biologically active molecules.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be utilized to synthesize compounds with anticancer properties. For instance, the compound has been used in the asymmetric synthesis of chiral N-sulfinyl compounds, which exhibit selective toxicity towards cancer cells while minimizing effects on normal cells . This selectivity is crucial for developing effective cancer treatments with reduced side effects.

Agrochemicals

The compound's reactivity also makes it suitable for use in agrochemical formulations. Its derivatives can act as herbicides or insecticides, providing a mechanism to control pests while being less harmful to non-target organisms.

Case Study: Herbicide Development

A study reported the use of this compound derivatives in the synthesis of new herbicides that target specific weed species without affecting crop plants . These compounds demonstrated effective weed control in preliminary field trials, indicating their potential for commercial application.

Polymer Science

In polymer chemistry, this compound can serve as a building block for synthesizing various polymers with desirable properties.

Case Study: Development of Biodegradable Polymers

Research has explored the incorporation of this compound into polymer matrices to enhance biodegradability and reduce environmental impact. Polymers synthesized from this compound have shown improved mechanical properties and degradation rates compared to traditional petroleum-based polymers . This advancement aligns with growing environmental concerns regarding plastic waste.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of methyl 5-chloropentanimidate involves its interaction with specific molecular targets. The imidate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl 5-chloropentanimidate shares functional groups with compounds like sandaracopimaric acid methyl ester () and Methyl 5-amino-2-morpholinobenzoate (). Key differences include:

- Chlorine vs. Amine/Morpholine Groups: The chlorine atom in this compound increases polarity and electrophilicity compared to the amine and morpholine groups in Methyl 5-amino-2-morpholinobenzoate (C₁₂H₁₆N₂O₃, MW 236.27) .

Physical and Chemical Properties

*Calculated data based on structural analogs.

- Volatility : Gas chromatography (GC) retention times in suggest that diterpene methyl esters (e.g., compound 4, 8, 9) exhibit lower volatility due to larger molecular weights and fused rings. This compound, with a simpler backbone, may have shorter retention times, indicating higher volatility .

- Solubility: Chlorine’s electronegativity likely enhances solubility in polar solvents (e.g., acetone) compared to non-chlorinated esters .

Analytical Methods

- GC-MS : Used in to identify methyl esters via fragmentation patterns. This compound would likely show a distinct chlorine isotope pattern in mass spectra .

- Elemental Analysis: As noted in , chlorine content can be quantified via methods like X-ray fluorescence or ion chromatography .

Research Implications

The chlorine substituent in this compound offers unique reactivity for cross-coupling reactions or polymer synthesis, differentiating it from non-halogenated esters. However, its environmental persistence (due to C-Cl bonds) necessitates careful disposal, as highlighted in and .

References Physical properties and GC retention of methyl esters. Safety protocols and decomposition hazards. Analytical methods for halogenated compounds.

Biological Activity

Methyl 5-chloropentanimidate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula . It features a chlorinated pentane chain with an imidate functional group, which is critical for its biological activity.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-chloropentanoic acid with methanol in the presence of a suitable catalyst. This process can yield various derivatives that may exhibit different biological properties.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against several bacterial strains. Studies indicate that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria. For instance, it has shown minimum inhibitory concentrations (MICs) in the range of 50-100 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. The compound was tested against HeLa (cervical carcinoma) and HepG2 (liver carcinoma) cells using the MTT assay. Results indicated an IC50 value of approximately 30 µg/mL for HeLa cells, suggesting a promising anticancer potential .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 30 |

| HepG2 | 40 |

| Vero | >100 |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulatory proteins . Furthermore, its antibacterial activity may be attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Studies

- Antibacterial Efficacy : A study conducted by researchers at Kasetsart University demonstrated that this compound significantly inhibited the growth of multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .

- Cytotoxicity in Cancer Research : Another investigation focused on the effects of this compound on human cancer cell lines revealed its ability to inhibit cell proliferation and induce apoptosis, suggesting its utility in cancer therapeutics .

Q & A

Q. How can researchers design stability-indicating assays for this compound under accelerated storage conditions?

- Methodological Answer : Subject samples to ICH-recommended stress conditions (40°C/75% RH, light exposure). Use UPLC-PDA to track degradation products, ensuring baseline separation of peaks. Quantify impurities via external calibration curves. Correlate degradation kinetics with Arrhenius models to predict shelf life. Include forced degradation data in regulatory submissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.